molecular formula C8H7FN2 B567501 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine CAS No. 1312755-46-6

5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine

Cat. No.: B567501
CAS No.: 1312755-46-6
M. Wt: 150.156
InChI Key: WCZQYQXKHHOMQM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-aminopyridine and propargyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Common Reagents and Conditions: Common reagents include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine can be compared with other similar compounds:

Properties

CAS No.

1312755-46-6

Molecular Formula

C8H7FN2

Molecular Weight

150.156

IUPAC Name

5-fluoro-3-prop-1-ynylpyridin-2-amine

InChI

InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11)

InChI Key

WCZQYQXKHHOMQM-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=CN=C1N)F

Synonyms

2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propyne (15.4 g, 0.39 mol) was condensed into a pre-weighed flask cooled to ca. −40° C. containing THF (80 mL). The solution was added via cannula to a cooled (0-5° C.), degassed mixture of 5-fluoro-3-iodo-pyridin-2-ylamine (61.0 g, 0.26 mol), bis(triphenylphosphine)dichloropalladium(0) (9.0 g, 13.0 mmol), copper (I) iodide (2.95 g, 15.6 mmol) and triethylamine (77.7 g, 107 mL, 0.78 mol) in THF (650 mL). The mixture was stirred at 0-5° C. for 30 minutes then for a further 30 minutes at ambient temperature. The solid was removed by filtration and the cake washed with THF. The filtrate was diluted with ethyl acetate and extracted with 2M hydrochloric acid (×3). The combined acid extract was washed with diethyl ether and then made basic by careful addition of potassium carbonate then extracted with diethyl ether (×3). The combined organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound as a brown solid (32.2 g, 84%). 1H NMR (400 MHz, CDCl3): 7.90 (s, 1H), 7.24 (dd, J=8.4, 2.8 Hz, 1H), 4.84 (s, 2H), 2.11 (s, 3H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)dichloropalladium(0)
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
2.95 g
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
84%

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